
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Overview
Description
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is a useful research compound. Its molecular formula is C8H10F3NS and its molecular weight is 209.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound can form complexes with metals such as nickel . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s suggested that the compound may inhibit the oxidation of ferrocyanide in electron transport particles , which could imply an impact on energy metabolism pathways.
Result of Action
Some studies suggest potential cytotoxic activity against human cultured tumor and normal cells .
Action Environment
It’s known that the compound is insoluble in water , which could influence its behavior in aqueous environments.
Biochemical Analysis
Biochemical Properties
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its reactivity and interaction with biological systems. For instance, it has been observed to interact with nickel (II) complexes, forming stable structures that can be studied using various spectroscopic methods . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from mitochondria . This inhibition can affect cellular respiration and energy production, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been reported to inhibit the activity of carboxylesterase and mitochondrial complex II . These inhibitory actions are mediated by the compound’s ability to bind to the active sites of these enzymes, preventing their normal function. Additionally, the compound’s interaction with metal ions can further modulate its biochemical activity and influence its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. It has been observed that the compound can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound on cellular function and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular pathways. At higher doses, it can lead to toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with carboxylesterase and mitochondrial complex II highlights its role in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound’s interaction with metal ions and its ability to inhibit enzymes such as carboxylesterase and mitochondrial complex II suggest that it may localize to mitochondria and other organelles involved in metabolic processes . Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments.
Biological Activity
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the presence of a trifluoromethyl group and a thiophene moiety, which are known to influence biological activity. The molecular formula is with a CAS number of 2097962-56-4. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties. The incorporation of the thiophene ring often enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens .
- Antioxidant Properties : The trifluoromethyl group has been associated with antioxidant activity in other compounds. It is hypothesized that this compound may also exhibit similar properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds containing thiophene derivatives are commonly explored for their anti-inflammatory effects. Research into related compounds has demonstrated inhibition of pro-inflammatory cytokines, suggesting a potential pathway for this compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Signaling Modulation : The presence of the thiophene ring may allow for interaction with cellular receptors or signaling pathways that regulate inflammation and oxidative stress responses.
Case Studies
Several case studies have examined the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study on thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria . This suggests that this compound could possess similar or enhanced antimicrobial properties.
- In Vitro Anti-inflammatory Activity : Research involving compounds with trifluoromethyl substitutions showed promising results in reducing inflammation markers in cell cultures . This indicates a potential pathway for therapeutic application in inflammatory diseases.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is being investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug development.
Case Study: Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties. Research indicates that fluorinated amines can inhibit tumor growth by interfering with cellular signaling pathways .
Agrochemicals
The compound's unique properties make it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.
Case Study: Insecticidal Efficacy
In experimental settings, derivatives of trifluoromethylated compounds have shown increased efficacy against agricultural pests compared to their non-fluorinated counterparts . This suggests potential applications in crop protection.
Material Science
The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance.
Case Study: Polymer Development
Research demonstrates that adding trifluoromethyl groups to polymer matrices can improve their performance in harsh environments, making them suitable for industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHORFDUFAAMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.